Drostanolone

Description

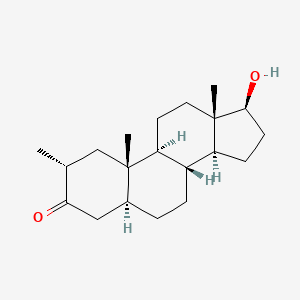

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXILDNPCZPPRV-RFMGOVQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022971 | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

190.00 to 192.00 °C. @ 760.00 mm Hg | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.05e-03 g/L | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone/hexane | |

CAS No. |

58-19-5 | |

| Record name | Dromostanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drostanolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dromostanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drostanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMOSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7H00HDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-153 °C, 128 °C | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Synthesis and Analysis of Drostanolone Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone propionate, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, has been a subject of interest in both therapeutic and forensic applications. This technical guide provides a comprehensive overview of its chemical synthesis and analysis. It details a common synthetic pathway starting from dihydrotestosterone, including experimental protocols and reaction mechanisms. Furthermore, this guide outlines various analytical methodologies crucial for the identification, quantification, and quality control of this compound propionate, such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound Propionate

This compound propionate is chemically known as 2α-methyl-5α-androstan-17β-ol-3-one propionate.[1] A prevalent method for its synthesis involves a multi-step process starting from 5α-dihydrotestosterone (DHT). The key transformations include the introduction of a methyl group at the C2α position of the steroid's A-ring, followed by the esterification of the 17β-hydroxyl group.

A common synthetic route involves the following key steps:

-

Formylation of Dihydrotestosterone: Introduction of a formyl group at the C2 position.

-

Reduction to a Methyl Group: Conversion of the formyl group to a methyl group.

-

Esterification: Acylation of the 17β-hydroxyl group to yield the final product.

Synthesis Pathway

The synthesis of this compound propionate from dihydrotestosterone (DHT) is a well-established process in steroid chemistry.[2]

Caption: Synthesis of this compound Propionate from DHT.

Experimental Protocols

Step 1: Synthesis of 2-hydroxymethylene-dihydrotestosterone [3]

This initial step involves a Claisen condensation to introduce a formyl group at the C2 position of the DHT molecule.

-

Materials:

-

Dihydrotestosterone (DHT)

-

Methyl formate

-

Sodium methoxide

-

Benzene (solvent)

-

Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

Dissolve dihydrotestosterone in a mixture of benzene and methyl formate.

-

Add a solution of sodium methoxide in methanol to the mixture.

-

Stir the reaction mixture at room temperature.

-

Slowly add the reaction mixture to a vigorously stirred solution of concentrated hydrochloric acid in water.

-

Continue stirring to allow for the precipitation of the product.

-

Collect the precipitate by filtration and wash thoroughly with distilled water.

-

Dry the product in vacuo to yield 2-hydroxymethylene-dihydrotestosterone.

-

Step 2: Synthesis of this compound (2α-methyl-dihydrotestosterone) [3]

The 2-hydroxymethylene intermediate is then catalytically hydrogenated to form the 2α-methyl group.

-

Materials:

-

2-hydroxymethylene-dihydrotestosterone

-

Palladium on charcoal (Pd/C) catalyst

-

Methanol (solvent)

-

Potassium hydroxide

-

Methylene dichloride (for extraction)

-

-

Procedure:

-

Dissolve 2-hydroxymethylene-dihydrotestosterone in methanol.

-

Add the Pd/C catalyst to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Remove the catalyst by filtration.

-

Add an aqueous solution of potassium hydroxide to the filtrate.

-

Extract the product with methylene dichloride.

-

Wash the organic extract, dry it, and evaporate the solvent to obtain crude 2α-methyl-dihydrotestosterone (this compound).

-

The crude product can be purified by chromatography.

-

Step 3: Synthesis of this compound Propionate [3]

The final step is the esterification of the 17β-hydroxyl group of this compound with propionic anhydride.

-

Materials:

-

This compound (2α-methyl-dihydrotestosterone)

-

Pyridine (solvent and catalyst)

-

Propionic anhydride

-

Water

-

Methylene dichloride (for extraction)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve this compound in pyridine.

-

Add propionic anhydride to the solution.

-

Allow the reaction to proceed at room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Extract the product with methylene dichloride.

-

Wash the organic extract consecutively with dilute hydrochloric acid, sodium bicarbonate solution, and water.

-

Dry the organic layer and evaporate the solvent under reduced pressure to yield this compound propionate.

-

The final product can be further purified by crystallization.

-

Quantitative Data for Synthesis

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Dihydrotestosterone | Methyl formate, Sodium methoxide | 2-Hydroxymethylene-DHT | High |

| 2 | 2-Hydroxymethylene-DHT | H₂, Pd/C | This compound | Good |

| 3 | This compound | Propionic anhydride, Pyridine | This compound Propionate | High |

Note: Specific yield percentages can vary based on reaction scale and optimization.

Analysis of this compound Propionate

The analysis of this compound propionate is essential for quality control in pharmaceutical formulations and for detection in anti-doping contexts. A variety of analytical techniques are employed for its identification and quantification.

Analytical Workflow

A typical analytical workflow for the identification and quantification of this compound propionate in a sample is depicted below.

Caption: General Analytical Workflow for this compound Propionate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound propionate, often used in forensic and anti-doping laboratories.

Experimental Protocol [4]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Sample Preparation:

-

Extraction of the analyte from the sample matrix using a suitable organic solvent (e.g., acetonitrile).[5]

-

For biological samples, a hydrolysis step may be required to cleave conjugates.

-

Derivatization (e.g., silylation) can be performed to improve the chromatographic properties of the analyte, although direct analysis is also possible.[6]

-

-

GC Conditions:

-

Column: HP5-MS capillary column (or equivalent), e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness.[4]

-

Injector Temperature: 280 °C.[4]

-

Injection Volume: 1.0 µL (splitless).[4]

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program: Initial temperature of 200 °C, ramped to 250 °C, and then to 300 °C.[4]

-

-

MS Conditions:

Quantitative Data for GC-MS Analysis [4]

| Parameter | Value |

| Injector Temperature | 280 °C |

| Injection Volume | 1.0 µL |

| Column Type | HP5-MS or equivalent |

| Carrier Gas | Helium |

| MS Ionization | Electron Impact (70 eV) |

| Monitored Ions (SIM) | Specific ions for this compound propionate and internal standard |

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is a common method for the quantification of this compound propionate in pharmaceutical preparations.

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and UV/DAD detector.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

Quantitative Data for HPLC Analysis [7]

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol/Water gradient |

| Flow Rate | 0.6 mL/min |

| Temperature | 40 °C |

| Injection Volume | 20 µL |

| UV Detection Wavelength | 254 nm |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of functional groups in the this compound propionate molecule. The spectrum should be compared with that of a reference standard.[9] Key characteristic peaks would include those for the carbonyl groups (ketone and ester) and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides detailed information about the chemical structure of this compound propionate. The spectrum can be used to confirm the presence and stereochemistry of the methyl group at the C2α position and the propionate group at the C17β position.[10]

Quality Control Specifications

According to official monographs, this compound propionate, when dried, should contain not less than 97.0% and not more than 103.0% of C23H36O3.[9]

Purity Tests [9]

| Test | Specification |

| Appearance | White to yellowish-white, crystalline powder. |

| Solubility | Very soluble in chloroform, freely soluble in diethyl ether, sparingly soluble in ethanol (95), and practically insoluble in water. |

| Clarity and color of solution | A solution in chloroform should be clear and colorless. |

| Heavy metals | Not more than 20 ppm. |

| Other steroids | Limits are set using thin-layer chromatography (TLC) by comparing against a standard solution. |

| Optical Rotation | [α]D²⁰: +22° to +28° (in chloroform). |

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and analysis of this compound propionate, tailored for an audience of researchers, scientists, and drug development professionals. The synthesis section outlined a common and effective pathway from dihydrotestosterone, complete with experimental protocols. The analysis section detailed robust methodologies using GC-MS and HPLC for the accurate identification and quantification of this compound propionate, along with key spectroscopic and quality control parameters. The structured presentation of quantitative data and the visualization of workflows are intended to serve as a valuable resource for professionals working with this compound.

References

- 1. This compound propionate - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US2908693A - Process for the production of 2-methyldihydrotestosterones - Google Patents [patents.google.com]

- 4. toxicologia.unb.br [toxicologia.unb.br]

- 5. fda.gov [fda.gov]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Dromostanolone Propionate | C23H36O3 | CID 224004 - PubChem [pubchem.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism of drostanolone in vivo

Metabolism

Drostanolone undergoes extensive hepatic metabolism involving both Phase I and Phase II reactions. Phase I metabolism involves modifications to the steroid structure, primarily through oxidation and reduction. Phase II metabolism involves conjugation of the Phase I metabolites with glucuronic acid or sulfate to increase their water solubility and facilitate renal excretion.

Studies have identified numerous metabolites in human urine following the administration of this compound. The major metabolic pathways include the reduction of the 3-keto group and oxidation of the 17β-hydroxyl group. The primary metabolites are found conjugated to glucuronic acid and, to a lesser extent, sulfuric acid.

Table 2: Major Urinary Metabolites of this compound

| Metabolite Name/Description | Conjugate Type | Detection Window |

| 3α-hydroxy-2α-methyl-5α-androstan-17-one (Main metabolite) | Glucuronide | Up to 29 days |

| 3α-hydroxy-2α-methyl-5α-androstan-17-one | Sulfate | Up to 24 days |

| 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) | Glucuronide | Up to 24 days (LLE) / 7 days (direct-injection) |

| 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) | Sulfate | Up to 24 days (LLE) / 7 days (direct-injection) |

| 2α-methyl-androsterone | Glucuronide | Not specified |

| Intermediate 3α,17β-dihydroxysteroid metabolites | Glucuronide | Not specified |

| Free metabolite (unconjugated) | None | Not specified |

LLE: Liquid-Liquid Extraction

Experimental Protocols for Metabolite Identification

The characterization of this compound metabolites has been accomplished through human excretion studies coupled with advanced analytical techniques.

-

Volunteer Administration: Studies typically involve the administration of a single intramuscular injection of this compound propionate to healthy male volunteers.

-

Urine Collection: Urine samples are collected at various time points pre- and post-administration. Collection periods can extend for over 30 days to track the excretion of long-term metabolites.

-

Direct-Injection: A portion of the urine sample is diluted and directly injected into the analysis system, primarily for the detection of conjugated metabolites.

-

Liquid-Liquid Extraction (LLE): This technique is used to extract a broader range of metabolites from the urine matrix, often improving the sensitivity of detection for certain compounds.

-

Enzymatic Hydrolysis: To analyze the core steroid structure (aglycone) of conjugated metabolites, urine samples are treated with enzymes.

-

β-glucuronidase (from E. coli): Specifically cleaves glucuronide conjugates.

-

β-glucuronidase/arylsulfatase (from Helix pomatia): Cleaves both glucuronide and sulfate conjugates.

-

-

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This is a key technique for analyzing urinary metabolic profiles. It allows for the detection of intact Phase II metabolites (sulfates and glucuronides) with high mass accuracy. The analysis is often performed in full scan and targeted MS/MS modes to identify potential metabolites and confirm their structures.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Following enzymatic hydrolysis and derivatization (e.g., conversion to trimethylsilyl ethers), GC-MS is used to characterize the structure of Phase I metabolites. This technique provides detailed structural information that can be challenging to obtain for conjugated metabolites directly.

Drostanolone's Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drostanolone, a synthetic derivative of dihydrotestosterone (DHT), is a potent agonist of the androgen receptor (AR). This technical guide provides an in-depth overview of the molecular interactions between this compound and the androgen receptor, detailing its binding characteristics, activation of signaling pathways, and the experimental methodologies used to elucidate these interactions. While specific quantitative data on the differential binding and activation of androgen receptor subtypes (AR-alpha and AR-beta) by this compound is not extensively available in public literature, this guide synthesizes the current understanding based on its properties as a powerful androgen and DHT derivative.

Introduction to this compound

This compound, also known as dromostanolone, is an anabolic-androgenic steroid (AAS) that was initially developed for therapeutic applications, notably in the treatment of breast cancer due to its anti-estrogenic properties.[1] Chemically, it is 2α-methyl-dihydrotestosterone, a modification that enhances its anabolic effects and resistance to metabolic breakdown.[2] Unlike testosterone, this compound is not a substrate for the aromatase enzyme, and therefore, does not convert to estrogenic metabolites.[1][2] Its primary mechanism of action is through direct binding to and activation of the androgen receptor.[1][3]

This compound and Androgen Receptor Binding

The biological effects of this compound are mediated through its interaction with the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.

Binding Affinity

Table 1: Comparative Anabolic-Androgenic Ratios

| Compound | Anabolic:Androgenic Ratio (Approximate) |

| Testosterone | 1:1 |

| Dihydrotestosterone (DHT) | 1:1 |

| This compound | 1:3 - 1:4 |

| Nandrolone | 1:3 - 1:16 |

Note: Ratios are based on rodent studies and provide a general comparison of activity.[1]

Androgen Receptor Signaling Pathways Activated by this compound

As an AR agonist, this compound is expected to activate both the classical genomic and the more rapid non-genomic signaling pathways associated with androgens.

Genomic Signaling Pathway

The canonical genomic pathway involves the binding of this compound to the cytosolic AR, leading to the dissociation of heat shock proteins (HSPs). The activated AR-drostanolone complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, ultimately modulating gene transcription and leading to the anabolic and androgenic effects of the compound.[5][6][7][8]

Figure 1: Genomic Androgen Receptor Signaling Pathway.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of androgens with a membrane-associated AR or a cytosolic AR, leading to the rapid activation of second messenger systems, including the c-Src kinase and the mitogen-activated protein kinase (MAPK) cascade.[9][10] These signaling events can influence cellular processes such as proliferation and differentiation, and may also cross-talk with the genomic pathway.

Figure 2: Non-Genomic Androgen Receptor Signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of ligands like this compound with the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Mibolerone or [3H]-DHT) for binding to the androgen receptor.[11][12][13][14]

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable source, such as rat prostate tissue or cells engineered to express the human androgen receptor.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled high-affinity ligand).

-

Separation: After incubation to equilibrium, separate the bound from the free radioligand using methods such as hydroxylapatite precipitation or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 3: Competitive Binding Assay Workflow.

ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.[10][15]

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3, HEK293) and transiently or stably transfect them with two plasmids: one expressing the androgen receptor (AR-alpha or AR-beta) and another containing a luciferase reporter gene under the control of an ARE-containing promoter.

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., DHT).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Figure 4: Reporter Gene Assay Workflow.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, in this case, the androgen receptor when activated by this compound.[16][17][18][19]

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound to induce AR nuclear translocation and binding to DNA. Cross-link protein-DNA complexes using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the androgen receptor to immunoprecipitate the AR-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to the AR.

-

Sequencing and Data Analysis: Prepare a DNA library and perform high-throughput sequencing. The resulting sequences are mapped to the genome to identify the AR binding sites. Bioinformatic analysis can then be used to identify the genes located near these binding sites and to perform motif analysis to identify the DNA sequences recognized by the AR.

Figure 5: ChIP-seq Experimental Workflow.

Conclusion

This compound is a potent synthetic androgen that exerts its effects primarily through the activation of the androgen receptor. While it is understood to be a strong AR agonist with significant anabolic properties, a detailed quantitative understanding of its interaction with specific androgen receptor subtypes remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such studies, which would be invaluable for a more complete understanding of this compound's molecular pharmacology and for the development of more selective androgen receptor modulators. The provided signaling pathway and workflow diagrams offer a visual representation of the key molecular events and experimental procedures involved in studying the interaction of this compound with the androgen receptor.

References

- 1. This compound propionate - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Exploring the Polymorphism of this compound Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kjsm.org [kjsm.org]

- 7. The androgen receptor messenger RNA: what do we know? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]

- 9. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of c-Src activity stimulates muscle differentiation via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differences in the physicochemical characteristics of androgen-receptor complexes formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Androgen receptor–mediated assisted loading of the glucocorticoid receptor modulates transcriptional responses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Genome-wide analysis of androgen receptor binding and transcriptomic analysis in mesenchymal subsets during prostate development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Decoding the epigenetics and chromatin loop dynamics of androgen receptor-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Drostanolone on Prostate Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), has been utilized clinically for its anti-estrogenic properties, particularly in the treatment of breast cancer.[1] As a DHT derivative, it binds to the androgen receptor (AR), activating a cascade of genetic changes that can influence cell growth and survival.[1][2] The role of androgens and AR signaling is central to the development and progression of prostate cancer, making the in vitro effects of compounds like this compound on prostate cell lines a critical area of investigation for understanding potential therapeutic applications and mechanisms of action.[3][4]

This technical guide provides a comprehensive overview of the currently available in vitro data on the effects of this compound on prostate cell lines. It summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this domain.

Data Presentation: Quantitative Effects of this compound

The primary quantitative data available for this compound focuses on its cytotoxic effects on the androgen-independent PC-3 prostate cancer cell line.

Table 1: Cytotoxicity of this compound Enanthate and its Metabolites on PC-3 Cells

| Compound | IC50 (µM) |

| This compound Enanthate (Substrate 1) | 96.2 ± 3.0 |

| Metabolite 2 | 84.6 ± 6.4 |

| Metabolite 3 | 68.1 ± 1.2 |

| Metabolite 4 | 60.4 ± 0.9 |

| Metabolite 5 | 84.0 ± 3.1 |

| Metabolite 6 | 58.4 ± 1.6 |

| Metabolite 7 | 59.1 ± 2.6 |

| Metabolite 8 | 51.8 ± 3.4 |

| Metabolite 9 | 57.8 ± 3.2 |

Data sourced from a study evaluating the cytotoxic potential of this compound enanthate and its microbially transformed metabolites using an MTT assay.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols for key experiments relevant to studying the in vitro effects of this compound on prostate cell lines.

Cell Viability and Proliferation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP, DU-145) in 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere and reach 80-90% confluency.[5]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 75, 100, and 200 µM) dissolved in a suitable solvent like DMSO.[5] Include a vehicle-only control group.

-

Incubation: Incubate the treated cells for a specified period, for example, 24 hours.[5]

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for a further 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add a solubilizing agent, such as dimethylsulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell inhibition compared to the control and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.[5]

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture prostate cancer cells in the presence of varying concentrations of this compound for a predetermined duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Androgen Receptor (AR) Signaling Pathway Analysis

Western Blotting for AR and Downstream Targets:

This technique is used to detect and quantify the levels of specific proteins, such as the androgen receptor and its downstream targets like prostate-specific antigen (PSA).

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., AR, PSA).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical Androgen Receptor Signaling Pathway Activated by this compound.

References

- 1. Development and Validation of a Computational Model for Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

Drostanolone's Role in Erythropoiesis Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid (AAS), is recognized for its capacity to stimulate erythropoiesis, the process of red blood cell production. This technical guide provides an in-depth analysis of the current understanding of this compound's role in this physiological process. While direct research on this compound's specific molecular mechanisms is limited, this document synthesizes information from studies on related AAS and the fundamental principles of erythropoiesis to elucidate its potential pathways of action. This guide also presents illustrative quantitative data from other AAS to provide a comparative context and outlines potential experimental protocols for future research into this compound's erythropoietic effects.

Introduction

Anabolic-androgenic steroids are a class of synthetic compounds derived from testosterone. While primarily known for their anabolic effects on muscle and bone, many AAS, including this compound, also exert a significant influence on hematopoiesis. The stimulation of red blood cell production, leading to an increase in hemoglobin and hematocrit, is a well-documented effect of many AAS. This property has led to their investigation for therapeutic applications in certain types of anemia, although their use is often limited by androgenic side effects. Understanding the mechanisms by which these compounds stimulate erythropoiesis is crucial for the development of novel therapeutics with a more favorable safety profile.

Putative Mechanisms of this compound-Induced Erythropoiesis Stimulation

The stimulatory effect of this compound on erythropoiesis is likely multifactorial, involving both indirect and direct mechanisms.

Indirect Stimulation via Erythropoietin (EPO) Production

A primary proposed mechanism for AAS-induced erythropoiesis is the stimulation of erythropoietin (EPO) production.[1] EPO is a glycoprotein hormone primarily produced by the kidneys that acts as the principal regulator of erythropoiesis. Androgens are thought to increase EPO gene transcription in renal cells, leading to elevated circulating EPO levels. This, in turn, stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow. The erythropoietic effects of androgens are mediated through the DNA-binding activity of the androgen receptor in non-hematopoietic cells, which includes stimulating EPO expression.

Direct Action on Bone Marrow

In addition to stimulating EPO production, some evidence suggests that androgens may have a direct effect on the bone marrow.[1] This could involve sensitizing erythroid progenitor cells to the actions of EPO or directly promoting their proliferation and differentiation. Studies on various steroids have shown an enhancement of in vitro erythroid colony growth in the presence of EPO.[2][3] Some 5β-H steroid metabolites are postulated to act directly on blood-forming tissues, a mechanism that is independent of EPO stimulation.[1] Androgenic steroids may primarily affect the more mature erythroid precursors.[2]

Signaling Pathways in Erythropoiesis and Potential Interaction with this compound

The process of erythropoiesis is tightly regulated by a complex network of signaling pathways. The primary pathway is initiated by the binding of EPO to its receptor (EPO-R) on the surface of erythroid progenitor cells.

The EPO-R / JAK2-STAT5 Signaling Pathway

Upon EPO binding, the EPO-R dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates several tyrosine residues on the intracellular domain of the EPO-R. These phosphorylated sites serve as docking stations for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes involved in cell survival, proliferation, and differentiation, such as Bcl-xL. While direct evidence for this compound's interaction with this pathway is lacking, it is plausible that it could modulate the expression or activity of components within this cascade, either directly or through its influence on EPO levels.

Caption: A diagram illustrating the EPO-R/JAK2-STAT5 signaling pathway and the potential points of interaction for this compound.

Role of GATA-1

GATA-1 is a crucial transcription factor for the development of erythroid cells.[4] It plays a vital role in the expression of numerous erythroid-specific genes. GATA-1 cooperates with the EPO-R signaling pathway to promote the survival of erythroid precursors, partly by upregulating the anti-apoptotic protein Bcl-xL.[5] Some steroid hormones have been shown to upregulate GATA-1 expression in erythroid progenitor cells.[6] It is conceivable that this compound could exert some of its direct effects on the bone marrow by modulating the expression or activity of GATA-1.

Quantitative Data on the Effects of Anabolic Steroids on Erythropoiesis

While specific quantitative data for this compound is scarce in the readily available scientific literature, studies on other AAS provide a basis for understanding the potential magnitude of their effects on red blood cell parameters. The following table summarizes findings from studies on other anabolic steroids.

| Anabolic Steroid | Dosage and Duration | Change in Hematocrit | Change in Hemoglobin | Change in Red Blood Cell Count | Reference |

| Testosterone Enanthate | 200 mg/week for 20 weeks | Increase of 5.7% | Increase of 1.6 g/dL | Not Reported | N/A |

| Nandrolone Decanoate | 100 mg/week for 6 weeks | Increase of 4.4% | Increase of 1.0 g/dL | Increase of 0.4 x 10^12/L | N/A |

| Oxymetholone | 50-100 mg/day (therapeutic use) | Significant Increase | Significant Increase | Significant Increase | [1] |

Disclaimer: This table presents illustrative data from studies on other anabolic steroids and should not be directly extrapolated to this compound. The effects of this compound may vary depending on dosage, duration of use, and individual factors.

Experimental Protocols for Investigating the Erythropoietic Effects of this compound

To further elucidate the specific mechanisms and quantitative effects of this compound on erythropoiesis, the following experimental protocols are proposed.

In Vitro Studies

-

Objective: To determine the direct effect of this compound on the proliferation and differentiation of erythroid progenitor cells.

-

Methodology:

-

Isolate hematopoietic stem cells (CD34+) from human cord blood or bone marrow.

-

Culture the cells in a two-phase liquid culture system to promote erythroid differentiation.

-

In the second phase, supplement the culture medium with varying concentrations of this compound, with and without the presence of EPO.

-

Assess cell proliferation using assays such as MTT or by counting cell numbers at different time points.

-

Evaluate erythroid differentiation by flow cytometry using markers for different stages of erythroid development (e.g., CD71, Glycophorin A).

-

Measure the expression of key genes involved in erythropoiesis (e.g., GATA-1, Bcl-xL, EPO-R) using quantitative real-time PCR (qRT-PCR).

-

Analyze the activation of signaling proteins (e.g., STAT5) using Western blotting.

-

Caption: A flowchart outlining the proposed in vitro experimental workflow to study this compound's effects.

In Vivo Studies (Animal Models)

-

Objective: To evaluate the effect of this compound on red blood cell parameters and EPO levels in a living organism.

-

Methodology:

-

Use a suitable animal model, such as male Wistar rats.

-

Divide the animals into a control group (vehicle administration) and experimental groups receiving different doses of this compound propionate via intramuscular injection.

-

Administer the treatments for a specified period (e.g., 4-8 weeks).

-

Collect blood samples at baseline and at regular intervals throughout the study.

-

Perform a complete blood count (CBC) to measure hematocrit, hemoglobin, and red blood cell count.

-

Measure serum EPO levels using an enzyme-linked immunosorbent assay (ELISA).

-

At the end of the study, harvest bone marrow for analysis of erythroid progenitor populations by flow cytometry.

-

Conclusion

This compound, like other anabolic-androgenic steroids, is a potent stimulator of erythropoiesis. The underlying mechanisms are likely a combination of increased EPO production and direct effects on the bone marrow, potentially involving the modulation of key signaling pathways like the EPO-R/JAK2-STAT5 cascade and the transcription factor GATA-1. While direct experimental evidence for this compound's specific molecular interactions is limited, the existing knowledge on AAS and erythropoiesis provides a strong framework for future research. The proposed experimental protocols can serve as a guide for further investigation to precisely define the role of this compound in erythropoiesis stimulation, which could inform the development of more targeted and safer erythropoietic agents.

References

- 1. Stimulation of Mammalian Erythropoiesis by 5β-H Steroid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro culture of proerythroblasts: characterization of proliferative response to erythropoietin and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroids and hematopoiesis. I. The effect of steroids on in vitro erythroid colony growth: structure/activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of GATA1 levels in erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GATA-1 and erythropoietin cooperate to promote erythroid cell survival by regulating bcl-xL expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone upregulates GATA-1 on erythroid progenitors cells in liquid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Novel Drostanolone Metabolites: A Technical Guide for Researchers

An In-depth Technical Guide for the Identification of Novel Drostanolone Metabolites Using Mass Spectrometry

This guide provides a comprehensive overview of the methodologies employed in the identification and characterization of novel metabolites of the anabolic-androgenic steroid, this compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data interpretation strategies, and the underlying biochemical pathways, leveraging the power of mass spectrometry.

Introduction to this compound Metabolism

This compound, a synthetic derivative of dihydrotestosterone (DHT), is a potent anabolic steroid.[1] Its metabolism in the human body is a complex process involving various enzymatic reactions, primarily occurring in the liver. These reactions lead to the formation of a diverse range of metabolites that are excreted in urine, mainly as glucuronide and sulfate conjugates.[2][3][4] The identification of these metabolites is crucial for understanding the drug's pharmacokinetics, developing robust anti-doping detection methods, and assessing its potential physiological effects. Mass spectrometry, coupled with chromatographic separation techniques, has become the gold standard for the sensitive and specific detection of these metabolites.[2][5]

Experimental Protocols

A systematic approach is essential for the successful identification of novel this compound metabolites. This involves meticulous sample preparation to isolate the metabolites from the complex urinary matrix, followed by sophisticated analytical techniques for their detection and structural elucidation.

Sample Preparation

The primary goal of sample preparation is to extract and concentrate the metabolites of interest while removing interfering substances. The following are detailed protocols for the key steps involved.

2.1.1. Enzymatic Hydrolysis of Conjugated Metabolites

Most this compound metabolites are excreted as water-soluble glucuronide and sulfate conjugates. To analyze the parent steroid structure, these conjugates must first be cleaved through enzymatic hydrolysis.

-

Protocol for Enzymatic Hydrolysis:

-

To 2 mL of urine, add 1 mL of phosphate buffer (0.2 M, pH 7.0).

-

Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Incubate the mixture at 55°C for 3 hours.

-

After incubation, cool the sample to room temperature before proceeding to extraction.

-

2.1.2. Liquid-Liquid Extraction (LLE)

LLE is a common technique for separating analytes from a liquid sample based on their differential solubility in two immiscible liquids.

-

Protocol for LLE:

-

To the hydrolyzed urine sample, add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process with another 5 mL of the organic solvent mixture to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

2.1.3. Solid-Phase Extraction (SPE)

SPE is a more selective and efficient alternative to LLE, providing cleaner extracts.

-

Protocol for SPE:

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the metabolites with 5 mL of methanol or a mixture of methanol and acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the steroid metabolites.

-

Protocol for Derivatization:

-

Reconstitute the dried extract in 100 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithiothreitol (1000:2:5, v/w/w).

-

Incubate the mixture at 60°C for 20 minutes.

-

The sample is now ready for GC-MS analysis.

-

Mass Spectrometry Analysis

The choice of mass spectrometry technique depends on the specific research goals, with both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offering distinct advantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the direct analysis of conjugated metabolites and for quantitative studies.

-

Typical LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes.

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution and detailed structural information through electron ionization (EI) fragmentation patterns.

-

Typical GC-MS Parameters:

-

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Data Presentation: Quantitative Analysis of this compound Metabolites

The identification of novel metabolites is often accompanied by the determination of their detection windows, which is critical for anti-doping applications. The following table summarizes the detection times for known and novel this compound metabolites.

| Metabolite ID | Metabolite Name | Conjugation | Analytical Method | Detection Time (days) |

| M1 | 3α-hydroxy-2α-methyl-5α-androstan-17-one | Glucuronide | GC-MS | up to 29 |

| S4 | 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate | Sulfate | LC-QTOF-MS | up to 24 |

| G1 | 2α-methyl-5α-androstan-17-one-3α-glucuronide | Glucuronide | LC-QTOF-MS | up to 24 |

| M2 | Sulfated analogue of 3α-hydroxy-2α-methyl-5α-androstan-17-one | Sulfate | GC-CI-MS/MS | up to 24 |

Table 1: Detection times of key this compound metabolites in urine following administration.[2][3]

Visualization of Key Processes

Visual representations of experimental workflows and biological pathways are essential for a clear understanding of the complex processes involved in this compound metabolite identification.

Experimental Workflow for Metabolite Identification

The following diagram illustrates the logical flow of the experimental procedure, from sample collection to data analysis.

References

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]

- 5. Comprehensive screening of anabolic steroids, corticosteroids, and acidic drugs in horse urine by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Drostanolone's Impact on Lipid Metabolism and Cardiovascular Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is utilized for its muscle-hardening and fat-loss properties. However, its use is associated with significant perturbations in lipid metabolism and adverse effects on cardiovascular health. This technical guide provides an in-depth analysis of the impact of this compound on lipid profiles and cardiovascular markers, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways. Due to a lack of publicly available, detailed clinical trial data specifically for this compound, this guide incorporates data from studies on mixed anabolic-androgenic steroids (AAS) to provide a comprehensive overview of the anticipated effects. The information presented herein is intended to inform research, drug development, and risk assessment efforts related to this compound and other AAS.

Impact on Lipid Metabolism

This compound, like other AAS, exerts a significant and detrimental effect on the lipid profile, creating a pro-atherogenic environment. The primary mechanism of action is through the activation of the androgen receptor (AR), which in turn modulates the expression of genes involved in lipid homeostasis, particularly in the liver.

Quantitative Data Summary

The following table summarizes the quantitative changes in lipid and apolipoprotein levels observed in a study involving the self-administration of a combination of anabolic-androgenic steroids. While not specific to this compound, these data are representative of the effects of potent androgens on lipid metabolism.

| Parameter | Pre-Administration (Mean (SD)) | Post-Administration (Mean (SD)) | Percentage Change |

| HDL-C (mmol/l) | 1.08 (0.30) | 0.43 (0.22) | -60.2% |

| HDL2-C (mmol/l) | 0.21 (0.18) | 0.05 (0.03) | -76.2% |

| HDL3-C (mmol/l) | 0.87 (0.24) | 0.40 (0.20) | -54.0% |

| Apolipoprotein A-1 (g/l) | 1.41 (0.27) | 0.71 (0.34) | -49.6% |

| Apolipoprotein B (g/l) | 0.96 (0.13) | 1.32 (0.28) | +37.5% |

| Total Cholesterol (mmol/l) | No Significant Change | No Significant Change | - |

| Triglycerides (mmol/l) | No Significant Change | No Significant Change | - |

Data adapted from a study on mixed AAS administration.[1][2][3][4]

Impact on Cardiovascular Markers

The adverse effects of this compound extend beyond dyslipidemia to include a range of cardiovascular complications. These effects are multifaceted, involving direct actions on cardiac tissue and indirect effects mediated by changes in blood pressure and vascular function.

Key Cardiovascular Effects

-

Left Ventricular Hypertrophy: AAS use is associated with an increase in the mass of the left ventricle, which can lead to both systolic and diastolic dysfunction.[5]

-

Hypertension: Anabolic steroids can contribute to elevated blood pressure, further increasing cardiovascular risk.

-

Endothelial Dysfunction: AAS can impair the function of the endothelium, the inner lining of blood vessels, which is crucial for maintaining vascular tone and preventing atherosclerosis.

-

Prothrombotic State: Some evidence suggests that AAS may increase the risk of blood clots.

Signaling Pathways

The metabolic and cardiovascular effects of this compound are initiated by its binding to and activation of the androgen receptor. This ligand-receptor complex then translocates to the nucleus and acts as a transcription factor, altering the expression of a multitude of genes.

Androgen Receptor Signaling in Hepatocytes

The diagram below illustrates the general pathway of androgen receptor activation in a hepatocyte, leading to changes in the expression of genes that regulate lipid metabolism.

Caption: General androgen receptor signaling pathway in hepatocytes.

Hypothesized Downstream Effects on Lipid Regulation

The activation of the androgen receptor by this compound is hypothesized to influence several key regulators of lipid metabolism, as depicted in the following diagram.

Caption: Hypothesized molecular targets of this compound in hepatic lipid regulation.

Experimental Protocols

The following section outlines a representative experimental protocol for investigating the effects of this compound on lipid metabolism and cardiovascular markers in an animal model. This protocol is a composite based on methodologies from studies of other anabolic steroids and general guidelines for cardiovascular research.

Animal Model

-

Species: Male Wistar rats (or other appropriate rodent model)

-

Age: 8-10 weeks at the start of the study

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Experimental Design

The following diagram illustrates a typical experimental workflow for such a study.

Caption: A representative experimental workflow for an in vivo this compound study.

This compound Administration

-

Compound: this compound propionate

-

Vehicle: Sesame oil or other suitable vehicle

-

Dosage: A range of doses should be tested to assess dose-dependency (e.g., 2, 5, and 10 mg/kg body weight).

-

Route of Administration: Intramuscular or subcutaneous injection.

-

Frequency: Twice weekly to maintain stable blood levels.

-

Duration: 8-12 weeks to allow for the development of chronic effects.

Measurement of Lipid Profile

-

Sample Collection: Blood samples are collected via tail vein or cardiac puncture at baseline and at the end of the study period. Plasma is separated by centrifugation.

-

Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic colorimetric assay kits. Apolipoprotein A1 and B levels can be determined using enzyme-linked immunosorbent assays (ELISA).

Measurement of Cardiovascular Markers

-

Blood Pressure: Systolic and diastolic blood pressure can be monitored non-invasively throughout the study using a tail-cuff plethysmography system.

-

Cardiac Function and Hypertrophy: Echocardiography is performed at baseline and at the end of the study to assess left ventricular dimensions, wall thickness, and systolic and diastolic function. Upon sacrifice, the heart is excised, weighed, and fixed for histological analysis (e.g., hematoxylin and eosin staining for myocyte size, Masson's trichrome for fibrosis).

-

Vascular Function: The aorta can be excised for in vitro assessment of endothelial-dependent and -independent vasodilation using an organ bath system.

Conclusion

This compound poses a significant risk to cardiovascular health through its profound and negative impact on lipid metabolism and direct and indirect effects on the cardiovascular system. The pro-atherogenic lipid profile, characterized by a marked decrease in HDL-C and an increase in LDL-C, is a primary concern. Furthermore, the potential for inducing left ventricular hypertrophy and hypertension exacerbates the cardiovascular risk. The underlying mechanisms are complex but are initiated by the activation of the androgen receptor, leading to altered gene expression in the liver and other tissues. Further research is warranted to fully elucidate the precise molecular pathways and to develop strategies to mitigate the adverse cardiovascular effects of this compound and other anabolic-androgenic steroids. This technical guide provides a framework for researchers and drug development professionals to understand and investigate these critical issues.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of androgenic-anabolic steroids on apolipoproteins and lipoprotein (a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of androgenic-anabolic steroids on apolipoproteins and lipoprotein (a) [ouci.dntb.gov.ua]

- 4. paulogentil.com [paulogentil.com]

- 5. mdpi.com [mdpi.com]

Foundational Research on the Anti-Estrogenic Properties of Drostanolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), has historically been employed in the treatment of advanced inoperable breast cancer in women. Its therapeutic efficacy in this context is attributed to its anti-estrogenic properties. This technical guide provides an in-depth analysis of the foundational research concerning these properties, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key mechanisms of action. This compound is believed to exert its anti-estrogenic effects through multiple mechanisms, including the inhibition of the aromatase enzyme and potential interactions with the estrogen receptor (ER). However, a comprehensive review of early literature reveals a scarcity of specific quantitative data, such as inhibition constants (Ki) for aromatase and binding affinities (Kd) for the estrogen receptor. This guide synthesizes the available information to provide a clear understanding of the scientific basis for this compound's anti-estrogenic activity.

Introduction

This compound, chemically known as 2α-methyl-androstan-17β-ol-3-one, is a modified form of DHT. This structural modification enhances its anabolic properties while retaining significant androgenic and anti-estrogenic effects. Unlike testosterone, this compound is not a substrate for the aromatase enzyme and therefore cannot be converted to estrogenic metabolites. Its clinical use in estrogen receptor-positive (ER+) breast cancer suggests a direct or indirect antagonism of estrogen signaling pathways. This document will explore the core mechanisms underpinning these anti-estrogenic properties.

Mechanisms of Anti-Estrogenic Action

The primary proposed mechanisms for this compound's anti-estrogenic effects are:

-

Aromatase Inhibition: this compound is suggested to act as an inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By reducing the synthesis of endogenous estrogens, this compound can limit the growth stimulus for ER+ breast cancer cells.

-

Estrogen Receptor Interaction: There is evidence to suggest that this compound may interact with the estrogen receptor, potentially acting as a competitive inhibitor of estradiol binding. This direct antagonism at the receptor level would block the downstream signaling cascade initiated by estrogen.

-

Downregulation of Estrogen Receptors: Some literature suggests that androgens, in general, may lead to a reduction in the number of estrogen receptors in breast cancer cells, which would decrease the tissue's sensitivity to estrogen.

Quantitative Data

Despite numerous qualitative descriptions of its anti-estrogenic properties, specific quantitative data from foundational research on this compound is limited in publicly accessible literature. The following table summarizes the types of data that are crucial for a thorough understanding of its activity and highlights the current gaps.

| Parameter | Target | Value | Reference |

| Aromatase Inhibition | Aromatase (CYP19A1) | Not Available | - |

| IC50 | Aromatase (CYP19A1) | Not Available | - |

| Ki | Aromatase (CYP19A1) | Not Available | - |

| Estrogen Receptor Binding | Estrogen Receptor α (ERα) | Not Available | - |

| IC50 | Estrogen Receptor α (ERα) | Not Available | - |

| Kd | Estrogen Receptor α (ERα) | Not Available | - |

| Clinical Response | Advanced Breast Cancer | 38.5% - 44% Response Rate | |

| Effect on Serum Estradiol | Breast Cancer Patients | Not Quantified | - |

Note: The lack of specific IC50 and Ki values for this compound in readily available literature is a significant gap. The provided clinical response rates indicate efficacy but do not detail the extent of estrogen suppression.

Experimental Protocols

Detailed experimental protocols from early studies on this compound are not extensively documented in accessible literature. However, based on standard methodologies of the time for assessing hormonal activity, the following outlines the likely experimental designs that would have been used.

Aromatase Inhibition Assay (Hypothetical Protocol)

This protocol is based on common methods for measuring aromatase activity and its inhibition.

Objective: To determine the inhibitory potential of this compound on the aromatase enzyme.

Materials:

-

Human placental microsomes (a rich source of aromatase)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Letrozole or Anastrozole (positive control inhibitors)

-

Phosphate buffer

-

Scintillation fluid and counter

Workflow:

Procedure:

-

Incubation: Human placental microsomes are incubated with a known concentration of [1β-³H]-androstenedione and NADPH in a phosphate buffer.

-

Inhibition: Parallel incubations are performed with varying concentrations of this compound.

-

Reaction Termination: The enzymatic reaction is stopped.

-

Extraction: The aqueous phase, containing the tritiated water (³H₂O) released during the aromatization reaction, is separated from the organic phase containing the unreacted substrate.

-

Measurement: The radioactivity of the aqueous phase is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Estrogen Receptor Competitive Binding Assay (Hypothetical Protocol)

This protocol is based on standard radioligand binding assays for nuclear receptors.

Objective: To determine the binding affinity of this compound to the estrogen receptor.

Materials:

-

Rat or rabbit uterine cytosol (a source of estrogen receptors)

-

[³H]-Estradiol (radioligand)

-

Unlabeled estradiol (for determining non-specific binding and as a positive control)

-

This compound (test competitor)

-

Buffer solution

-

Scintillation fluid and counter

Workflow:

An In-depth Technical Guide to the Anabolic Versus Androgenic Activity of Drostanolone